Estradiol 3-sulfate 17B-glucuronide dipotassium salt
Overview
Description
Estradiol 3-sulfate is a sulfated form of the steroid hormone 17β-estradiol, and is common in fetal plasma and in the breast tissues of patients with mammary carcinoma. Sulfated estrogens, including estradiol 3-sulfate, can be converted back to the parent compound by sulfatases. Estradiol 3-sulfate 17β-glucuronide is a metabolite of estradiol 3-sulfate that has been modified by a UDP-glucuronosyltransferase. Glucuronidation of estrogens enhances their utilization by anion transporters, most commonly leading to excretion in urine and bile.
Mechanism of Action
Target of Action
Estradiol 3-Sulfate 17|A-Glucuronide Dipotassium Salt is an endogenous estrogen conjugate and metabolite of estradiol . It is related to estradiol 3-sulfate and estradiol 17β-glucuronide . The primary targets of this compound are the estrogen receptors (ERs), specifically ERα .
Mode of Action
This compound interacts with its targets, the estrogen receptors, but it has a very low relative binding affinity for ERα . It shows less than one million-fold lower potency in activating the estrogen receptors relative to estradiol in vitro .
Biochemical Pathways
The compound is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . This process is part of the phase II metabolism of estradiol, which involves the conjugation of the hormone with sulfate and glucuronide groups . This conjugation helps to reduce the hormonal activity of estradiol .
Pharmacokinetics
It is known that the conjugation of estradiol with sulfate and glucuronide groups aids in the elimination of the hormone through excretion .
Result of Action
The result of the action of Estradiol 3-Sulfate 17|A-Glucuronide Dipotassium Salt is the reduction of the hormonal activity of estradiol . This is achieved through the conjugation of estradiol with sulfate and glucuronide groups, which facilitates the elimination of the hormone through excretion .
Properties
IUPAC Name |
dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSNDWFRAHTWCY-LXMSUNLNSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30K2O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347523 | |
Record name | Estradiol 3-sulfate 17beta-glucuronide dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10392-35-5 | |
Record name | Estradiol 3-sulfate 17beta-glucuronide dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.